molecular formula C15H19F3N2O3 B11470433 Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate

Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate

Cat. No.: B11470433
M. Wt: 332.32 g/mol
InChI Key: NHCPHGHJDZTWRB-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, an acetamido group, and a xylidino moiety, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate typically involves multiple steps:

    Formation of the Acetamido Intermediate: This step involves the reaction of ethyl acetoacetate with acetamide under acidic or basic conditions to form the acetamido intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Coupling with Xylidine: The final step involves coupling the intermediate with 3,4-xylidine (3,4-dimethylaniline) under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xylidino moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated compounds.

Mechanism of Action

The mechanism by which Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The acetamido group can form hydrogen bonds with biological targets, while the xylidino moiety can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-methoxyphenyl)propionate: Similar structure but with a methoxy group instead of a xylidino moiety.

    Ethyl 2-acetamido-3,3,3-trifluoro-2-(2,4-dimethylphenyl)propionate: Similar structure but with different substitution on the aromatic ring.

Uniqueness

Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate is unique due to the presence of the xylidino moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

ethyl 2-acetamido-2-(3,4-dimethylanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H19F3N2O3/c1-5-23-13(22)14(15(16,17)18,19-11(4)21)20-12-7-6-9(2)10(3)8-12/h6-8,20H,5H2,1-4H3,(H,19,21)

InChI Key

NHCPHGHJDZTWRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)C)C)NC(=O)C

Origin of Product

United States

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